1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Description
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with a cyclopropylmethyl group at the 1-position, a methyl group at the 6-position, and a nitrile group at the 7-position. The cyclopropylmethyl substituent may confer unique steric and electronic effects, influencing solubility, stability, and biological activity .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-8-10(6-12)11-14(7-9-2-3-9)4-5-15(11)13-8/h4-5,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIREBLFDQSFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C#N)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can bind to the active sites of enzymes, leading to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can form complexes with proteins, altering their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been observed to affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. This compound can bind to biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression. For example, it may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, it may be transported into cells via specific transporters and distributed to various cellular compartments, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors to regulate gene expression, or to the mitochondria, where it influences metabolic processes.
Biological Activity
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound that has attracted significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various cellular processes, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2097945-16-7
- Molecular Formula : C11H12N4
- Molecular Weight : 204.24 g/mol
The compound features an imidazo[1,2-b]pyrazole core, which is known for its versatility in biological applications.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets:
- Enzyme Inhibition :
-
Cell Signaling Modulation :
- It influences several cell signaling pathways by modulating the activity of kinases and phosphatases. This leads to altered phosphorylation states of proteins involved in cell growth and survival.
-
Anticancer Activity :
- Recent studies suggest that compounds with similar structures have demonstrated potent anticancer effects by inhibiting tubulin polymerization and inducing apoptosis in cancer cells. For example, related imidazole derivatives exhibited IC50 values ranging from 80 nM to 200 nM against various cancer cell lines .
Biological Activity Overview
The compound's biological activity can be summarized in the following table:
Case Study 1: Anticancer Efficacy
A study examining the anticancer properties of imidazole derivatives found that compounds similar to this compound inhibited cancer cell proliferation effectively. The most potent analogs showed IC50 values below 5 μM across multiple cancer cell lines, indicating strong potential for further development as anticancer agents .
Case Study 2: Enzyme Interaction
Research on enzyme interactions highlighted that the compound effectively inhibits carbonic anhydrase activity, demonstrating a significant reduction in enzyme function at low concentrations. This inhibition can lead to therapeutic applications in conditions where carbonic anhydrase is implicated, such as glaucoma or certain types of cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile with structurally related imidazo[1,2-b]pyrazole derivatives:
Notes:
- *Molecular weight calculated based on formula C₁₁H₁₂N₄.
- Cyclopropylmethyl vs. cyclobutyl: Cyclopropane’s ring strain may increase reactivity compared to cyclobutyl’s larger, more flexible structure .
- Nitrile group at 7-position is conserved across analogs, suggesting its role as a key pharmacophore or synthetic handle.
Research Findings and Limitations
- Key Gaps : Direct data on the target compound’s biological activity, crystallography, or pharmacokinetics are absent in the evidence.
- Inferences from Analogs :
Preparation Methods
Cyclopropylmethyl Group Introduction
The cyclopropylmethyl substituent is commonly introduced by alkylation using 1-(cyclopropylmethyl)piperazine or related cyclopropylmethyl reagents. For example, lithium aluminium hydride reduction of 1-(cyclopropylcarbonyl)piperazine in tetrahydrofuran under reflux for 30 minutes yields 1-(cyclopropylmethyl)piperazine, which can be used as an alkylating agent in subsequent steps.
| Step | Reagent/Condition | Yield (%) | Notes |
|---|---|---|---|
| Reduction | LiAlH4 in THF, reflux 0.5 h | ~85 | Produces 1-(cyclopropylmethyl)piperazine as intermediate |
| Alkylation | Reaction with aminopyrazole derivative in suitable solvent | Variable | Introduces cyclopropylmethyl substituent on nitrogen |
Formation of the Imidazo[1,2-b]pyrazole Core
The core ring is formed by cyclization of aminopyrazole with α-haloketones or α-iodoenones. The use of α-iodoenones derived from carbohydrates has been reported to facilitate stereoselective synthesis of imidazo-pyrazole derivatives with good yields and purity.
Introduction of the Carbonitrile Group at Position 7
The nitrile group at the 7-position can be introduced via:
- Direct substitution reactions on a suitable leaving group precursor.
- Cyanation of halogenated intermediates using cyanide sources such as KCN or CuCN under controlled conditions.
While specific protocols for this nitrile installation on imidazo[1,2-b]pyrazole are less documented, analogous heterocyclic synthetic methods suggest that nucleophilic cyanation on halogenated intermediates is a reliable route.
Summary Table of Preparation Steps
| Step No. | Transformation | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Reduction to cyclopropylmethyl amine | LiAlH4, THF, reflux 0.5 h | ~85 | Intermediate for alkylation |
| 2 | Cyclization to imidazo[1,2-b]pyrazole core | Aminopyrazole + α-iodoenone, mild heating | 70-90 | Core heterocycle formation |
| 3 | N-Alkylation with cyclopropylmethyl group | Base, aprotic solvent | 60-85 | Introduces cyclopropylmethyl substituent |
| 4 | Cyanation at 7-position | KCN or CuCN, halogenated intermediate | Moderate | Installation of carbonitrile group |
Research Findings and Observations
- The use of carbohydrate-derived α-iodoenones as electrophilic partners provides stereochemical control and improved yields in constructing the imidazo[1,2-b]pyrazole ring system.
- Reduction of cyclopropylcarbonyl precursors with lithium aluminium hydride is efficient and yields the cyclopropylmethyl amine intermediate necessary for N-alkylation.
- Alkylation reactions require careful control of base and solvent to avoid side reactions and to maintain the integrity of the sensitive heterocyclic core.
- Introduction of the nitrile group is typically achieved via nucleophilic substitution on halogenated intermediates, though specific conditions for this compound require optimization.
Q & A
What are the optimized synthetic routes for 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, and how do reaction conditions influence yield?
Basic Research Focus : Synthesis optimization.
Methodological Answer :
The compound can be synthesized via electrophilic substitution using tosyl cyanide (TsCN) under mild conditions (25°C, 2 hours). Key steps include:
- Substrate Preparation : Use brominated intermediates (e.g., 7-bromo-6-(4-chlorophenyl)-1H-imidazo[1,2-b]pyrazole derivatives) as starting materials .
- Electrophilic Cyanation : TsCN (2.6 equiv) acts as a cyanide source. The reaction forms a white precipitate, requiring filtration through Celite to remove byproducts.
- Purification : Column chromatography (silica gel, hexane/EtOAC + 5% NEt₃) followed by HPLC yields the product (77% yield) .
Critical Parameters : Excess TsCN improves electrophilic attack efficiency, while NEt₃ in the mobile phase mitigates silica gel acidity, preventing decomposition.
How can structural contradictions in NMR and HRMS data be resolved for this compound?
Advanced Research Focus : Analytical validation.
Methodological Answer :
Contradictions arise from dynamic molecular behavior (e.g., rotamers) or solvent effects. For example:
- 1H-NMR Analysis : In CDCl₃, the cyclopropylmethyl group shows splitting patterns (δ 0.06–0.60 ppm) due to restricted rotation . Use variable-temperature NMR to confirm rotational barriers.
- HRMS Validation : Compare calculated vs. observed [M]+ values (e.g., C21H30N4O2SI: calc. 398.2133, found 398.2134) to verify purity .
Resolution Workflow :
Cross-validate with 13C NMR and DEPT-135 to assign quaternary carbons.
Perform 2D experiments (COSY, HSQC) to resolve overlapping signals .
What computational strategies predict the biological targets of this compound?
Advanced Research Focus : In-silico target identification.
Methodological Answer :
Integrative approaches include:
- Molecular Docking : Use Glide (Schrödinger) or AutoDock Vina to screen against targets like NP_939302.1 (Fructose 1,6-bisphosphatase II) .
- Pharmacophore Modeling : Align the imidazo[1,2-b]pyrazole core with known inhibitors (e.g., ZINC13142972) to identify conserved interactions (e.g., H-bonding with catalytic residues) .
Validation : - Compare binding scores (e.g., docking score ≤ −8.0 kcal/mol) with experimental IC₅₀ values.
- Use MD simulations (AMBER/NAMD) to assess target-ligand stability over 100 ns .
How do π–π interactions and hydrogen bonding influence the solid-state properties of this compound?
Advanced Research Focus : Crystallography and material design.
Methodological Answer :
- Crystal Packing : The imidazo[1,2-b]pyrazole core forms a dihedral angle of 16.9° with substituent aryl rings, enabling π–π stacking (centroid distance: 3.643 Å) .
- Hydrogen Bonding : Intermolecular O–H⋯N bonds (2.8–3.0 Å) stabilize the lattice, affecting solubility and melting point .
Experimental Design :
Grow single crystals via slow evaporation (solvent: EtOH/H₂O).
Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to resolve H-bond networks.
What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
Basic Research Focus : Process chemistry.
Methodological Answer :
- Chiral Centers : The cyclopropylmethyl group may racemize under acidic/basic conditions. Mitigate via:
- Low-temperature reactions (<30°C) .
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) for enantiomer separation .
- Scale-Up Risks : Exothermic cyanide reactions require controlled addition (syringe pump) and inline FTIR monitoring to detect intermediate buildup .
How can substituent variations (e.g., methyl vs. cyclopropylmethyl) modulate bioactivity?
Advanced Research Focus : SAR analysis.
Methodological Answer :
- Substituent Effects :
- Cyclopropylmethyl : Enhances metabolic stability by reducing CYP450 oxidation (logP ~2.5 vs. methyl’s 1.8) .
- 6-Methyl Group : Increases steric bulk, improving target selectivity (e.g., kinase inhibition).
SAR Workflow :
Synthesize analogs via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl substituents) .
Test in vitro against target panels (e.g., Eurofins KinaseProfiler) to quantify IC₅₀ shifts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
